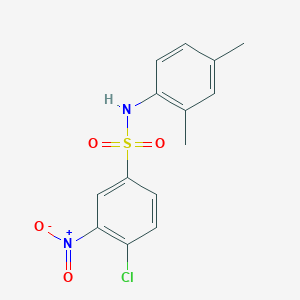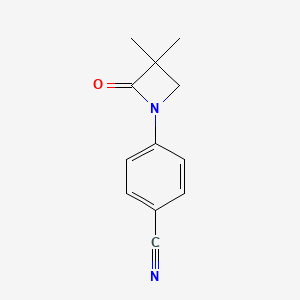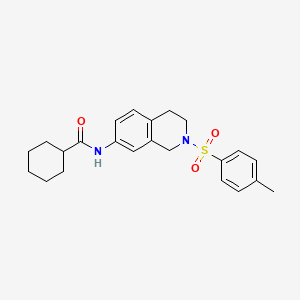
Benzyl 4-(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C22H24N2O4 and its molecular weight is 380.444. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis and Spectral Analysis : The synthesis of related compounds involves multiple steps, starting from basic chemical reactions to obtain intermediates, which are further processed to achieve the target compounds. These processes are crucial for producing compounds with potential biological activities. For instance, N-substituted derivatives of related compounds have been synthesized and analyzed using spectral methods to confirm their structure, showcasing the compound's applicability in developing new chemical entities with desired properties (Khalid et al., 2016).
Chemical Modifications for Biological Activity : Modifications at the piperidine and oxazolidinone moieties have been explored to enhance the biological activity of these compounds. The synthesis of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors exemplifies the strategic incorporation of the piperidine unit for targeted biological activity (Jeankumar et al., 2013).
Biological Applications
Antimicrobial Activity : Compounds bearing the oxazolidinone and piperidine motifs have been evaluated for their antimicrobial properties. For example, novel 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles have shown significant antibacterial and antifungal activities, indicating the potential of these compounds in developing new antimicrobial agents (Vankadari et al., 2013).
Enzyme Inhibition : The role of these compounds in inhibiting enzymatic activities has been studied. For instance, synthesized oxazolidinone derivatives have been screened for their inhibitory effect on butyrylcholinesterase (BChE), an enzyme associated with neurodegenerative diseases. The compounds displayed varying degrees of inhibition, highlighting their potential application in treating disorders like Alzheimer's (Khalid et al., 2016).
Potential Therapeutic Applications
- Antipsychotic Agents : Heterocyclic analogues of benzyl 4-(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)piperidine-1-carboxylate have been evaluated as potential antipsychotic agents. These studies focus on the compound's ability to bind to dopamine and serotonin receptors, which are crucial targets for antipsychotic drugs. This research direction underscores the compound's potential utility in developing new treatments for psychiatric disorders (Norman et al., 1996).
Propriétés
IUPAC Name |
benzyl 4-(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c25-21(27-16-17-7-3-1-4-8-17)23-13-11-18(12-14-23)20-15-24(22(26)28-20)19-9-5-2-6-10-19/h1-10,18,20H,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSFOUYINJBKGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2CN(C(=O)O2)C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-bromo-5-methoxy-1H-benzo[d][1,2,3]triazole](/img/structure/B2725382.png)
![ethyl 4-(2-(4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamido)piperidine-1-carboxylate](/img/structure/B2725383.png)

![3,5-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2725389.png)



![N-(2-methoxyethyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2725395.png)
![3-[Ethyl(methyl)amino]-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2725398.png)


![N-(2-{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2725401.png)
methanone](/img/structure/B2725404.png)
![8,8-Difluorodispiro[2.0.34.13]octane-6-carboxylic acid](/img/structure/B2725405.png)
